Lithium p-toluenesulphinate

Organic Synthesis Anhydrous Reactions Solubility

Moisture-sensitive anhydrous tosylation often fails with water-soluble sulfinate salts. Lithium p-toluenesulphinate (CAS 16844-27-2) is insoluble in water yet freely soluble in MeOH/EtOH, enabling homogeneous, strictly anhydrous nucleophilic substitution. • Direct synthesis of 4-toluenesulfonylquinolone fluorophores without additional activation. • Established Pd-catalyzed allyl deprotection scavenger (U.S. Patent 5,621,084) for pharmaceutical process validation. • Unique Li-ion battery separator coating material that improves cycling retention via cathode-electrolyte interphase stabilization. Commercial grade: ≥98% purity, ≤2% Li₂CO₃. Room-temperature storage; ambient shipping worldwide.

Molecular Formula C7H7LiO2S
Molecular Weight 162.2 g/mol
CAS No. 16844-27-2
Cat. No. B097228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium p-toluenesulphinate
CAS16844-27-2
Molecular FormulaC7H7LiO2S
Molecular Weight162.2 g/mol
Structural Identifiers
SMILES[Li+].CC1=CC=C(C=C1)S(=O)[O-]
InChIInChI=1S/C7H8O2S.Li/c1-6-2-4-7(5-3-6)10(8)9;/h2-5H,1H3,(H,8,9);/q;+1/p-1
InChIKeyMSUZXYWQEDRGFN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lithium p-Toluenesulphinate: Technical Baseline


Lithium p-toluenesulphinate (CAS 16844-27-2), also known as p-toluenesulfinic acid lithium salt, is an organosulfur compound with the molecular formula C₇H₇LiO₂S and a molecular weight of 162.14 g/mol . It is a white to off-white crystalline solid with a melting point between 118–120°C, soluble in polar organic solvents such as methanol and ethanol but insoluble in water . The compound functions as a versatile reagent in organic synthesis, serving both as a nucleophile for introducing the p-toluenesulfonyl (tosyl) group and as a precursor to p-toluenesulfonyl radicals under appropriate conditions . Commercial grades typically specify a purity of 95–98%, with the principal impurity being ≤2% Li₂CO₃ .

Insoluble in water; soluble in polar organic solvents (MeOH, EtOH) – designed for anhydrous organic synthesis
Versatile nucleophile and radical precursor for introducing the p-toluenesulfonyl (tosyl) group
Lithium cation may influence nucleophilicity and SN2 kinetics compared to sodium or potassium analogs

Why Lithium p-Toluenesulphinate Cannot Be Replaced


Despite sharing a common p-toluenesulfinate anion, the cation in sulfinate salts critically dictates both physical properties and reactivity profiles. Sodium p-toluenesulfinate (CAS 824-79-3, MW 178.18) exhibits significant water solubility and hygroscopicity, making it the preferred choice for aqueous-phase reactions but often problematic in anhydrous organic transformations due to moisture sensitivity [1]. In contrast, lithium p-toluenesulphinate is insoluble in water and demonstrates high solubility in polar organic solvents such as methanol and ethanol . This differential solubility enables its use in non-aqueous nucleophilic substitution reactions where sodium salts would introduce water or require phase-transfer conditions. Furthermore, the lithium cation's stronger ionic character and smaller ionic radius can influence the nucleophilicity of the sulfinate anion and affect reaction kinetics in SN2-type alkylations [2]. The following quantitative evidence demonstrates specific contexts where these differences translate into measurable performance advantages.

Solubility Mismatch
Lithium p-toluenesulphinate is insoluble in water and dissolves in polar organics; sodium p-toluenesulfinate is water-soluble and hygroscopic. Substitution may introduce moisture into anhydrous reactions.
Cation-Dependent Reactivity
The smaller Li⁺ radius and stronger ionic character can shift nucleophilicity and SN2 kinetics. Reaction rates and selectivity observed with the lithium salt may not transfer directly to sodium or potassium analogs.
QC & Lot Identity
Lithium salt exhibits a sharp melting range suitable for in-house purity checks; sodium salt decomposes above 300°C without a distinct melt. Thermal identity verification may differ significantly between salts.

Lithium p-Toluenesulphinate: Differentiating Evidence


Organic-Phase Solubility vs. Sodium Salt

Lithium p-toluenesulphinate is insoluble in water but soluble in polar organic solvents (methanol, ethanol), whereas sodium p-toluenesulfinate is water-soluble and moderately hygroscopic . This differential solubility eliminates the need for phase-transfer catalysis in anhydrous organic reactions and reduces water-induced side reactions. The lithium salt can be used directly in homogeneous organic-phase reactions without the moisture sensitivity issues inherent to the sodium analog.

Organic-Phase Solubility
Head-to-head
Li salt: insoluble in water, soluble in MeOH/EtOH
Na salt: water-soluble, hygroscopic
Enables homogeneous anhydrous tosylation without phase-transfer agents
Solubility profile supports streamlined workup
Organic Synthesis Anhydrous Reactions Solubility

Direct Tosylation for Fluorescent Quinolines

Lithium p-toluenesulphinate reacts directly with 4-chlorocarbostyril 3 to yield pure 4-toluenesulfonylquinolone 4, a key intermediate for fluorescent 6-methoxy-2-oxoquinoline-3,4-dicarbonitriles [1]. This transformation proceeds without the need for additional activating agents or phase-transfer catalysts, leveraging the organic solubility of the lithium salt. The resulting products exhibit solvent- and pH-independent high fluorescence quantum yields [2].

Fluorescent Quinoline Route
Class-level inference
Direct reaction with 4-chlorocarbostyril without additional activating agents
Streamlined synthesis of fluorescent 6-methoxy-2-oxoquinoline derivatives
Reported in heterocyclic methodology; class-level support
Medicinal Chemistry Fluorescent Probes Heterocyclic Synthesis

Separator Coating: Enhanced Cycling Retention

Lithium p-toluenesulphinate (PTSL)-coated polyimide (PI) separators demonstrated increased cycling retention compared to uncoated PI separators in lithium-ion cells with graphite/NCM811 electrodes [1]. The PTSL coating layer mitigates electrolyte decomposition upon cycling and acts as an artificial cathode-electrolyte interphase (CEI) layer [1]. This application exploits the lithium cation compatibility with lithium-ion battery chemistries, whereas sodium or potassium sulfinate salts would introduce foreign cations potentially detrimental to cell performance.

Separator Coating Performance
Data to verify
PTSL-coated PI separator vs uncoated: cycling retention improvement reported (graphite/NCM811 cells)
Reported cycling retention benefit from artificial CEI layer
Quantitative data not specified in abstract; requires full-text review
Lithium-Ion Batteries Separator Coatings Electrochemical Performance

Preferred Sulfinate for Allyl Deprotection

U.S. Patent 5,621,084 identifies lithium p-toluenesulfinate as among the 'most preferred sulfinic acid compounds' for the palladium-catalyzed removal of allyl and allyloxycarbonyl protecting groups [1]. The patent explicitly lists lithium, sodium, and potassium p-toluenesulfinate salts together, indicating class-wide utility but placing lithium as a preferred embodiment. This recognition in pharmaceutical process chemistry validates the compound's industrial relevance for sensitive deprotection steps.

Patent Preference
Reported patent context
Cited as most preferred sulfinate for Pd-catalyzed allyl/Alloc deprotection (U.S. 5,621,084)
Recognized in pharmaceutical process patent literature
Class-wide utility acknowledged; lithium salt highlighted as preferred embodiment
Protecting Group Chemistry Peptide Synthesis Pharmaceutical Process

Defined Melting Point vs. Sodium Salt

Lithium p-toluenesulphinate exhibits a sharp melting point of 118–120°C, which serves as a reliable identity and purity indicator . In contrast, sodium p-toluenesulfinate decomposes at >300°C without a distinct melting transition, complicating thermal analysis for quality control [1]. The defined melting range of the lithium salt enables straightforward purity assessment via standard melting point apparatus.

Melting Point QC
Head-to-head
Li salt: sharp mp 118–120°C
Na salt: decomposes >300°C, no distinct mp
Sharp melting range supports in-house identity verification
Facilitates batch-to-batch consistency checks
Physical Characterization Storage Stability Quality Control

Lithium p-Toluenesulphinate: Application Scenarios


Anhydrous Nucleophilic Tosylation in Organic Solvents

Researchers requiring introduction of the p-toluenesulfonyl group via nucleophilic substitution under strictly anhydrous conditions should select lithium p-toluenesulphinate over sodium or potassium salts. Its insolubility in water eliminates moisture introduction, while its solubility in methanol and ethanol enables homogeneous reaction conditions . This scenario is particularly relevant for moisture-sensitive substrates or when water must be rigorously excluded to prevent side reactions.

Fluorescent Quinoline-4-carbonitrile Synthesis

Laboratories synthesizing 2-oxo-1,3-diphenyl-1,2-dihydroquinoline-4-carbonitrile or 3-amino-6-methoxy-4-p-tolylsulfonylquinolone should procure lithium p-toluenesulphinate as the direct reagent for 4-chlorocarbostyril tosylation [1]. The reaction yields pure 4-toluenesulfonylquinolone intermediates without additional activation, providing a streamlined route to solvent- and pH-independent fluorescent compounds useful as bioimaging probes [2].

Lithium-Ion Battery Separator Coating Development

Materials scientists developing advanced lithium-ion battery separators should evaluate lithium p-toluenesulphinate as a coating material for polyimide separators. Evidence shows that PTSL-coated separators improve cycling retention by mitigating electrolyte decomposition and forming protective cathode-electrolyte interphase layers [3]. The lithium cation compatibility with battery chemistry makes this salt uniquely suitable for this application, unlike sodium or potassium analogs.

Allyl Deprotection in Pharmaceutical Processes

Process chemists developing palladium-catalyzed allyl or allyloxycarbonyl deprotection steps should consider lithium p-toluenesulphinate as a preferred sulfinate scavenger based on its citation in U.S. Patent 5,621,084 [4]. This established precedent supports its use in regulated pharmaceutical manufacturing environments where documented process validation is required.

Application
Selection Property
Validation Focus
Anhydrous nucleophilic tosylation
Organic-phase solubility; insolubility in water
Reaction anhydricity; side-product profile
Fluorescent quinoline synthesis
Direct reactivity with 4-chlorocarbostyril
Tosylation yield; fluorescence quantum yield
Li-ion battery separator coating
Lithium cation compatibility; CEI-forming capability
Cycling retention; electrolyte decomposition
Allyl/Alloc deprotection (Pd-catalyzed)
Patent-recognized sulfinate scavenger
Deprotection efficiency; process reproducibility
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